molecular formula C17H26BrNO4 B14143331 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate CAS No. 59177-64-9

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate

Cat. No.: B14143331
CAS No.: 59177-64-9
M. Wt: 388.3 g/mol
InChI Key: PDIGNNHNZDWKHR-BTJKTKAUSA-N
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Description

2-Bromo-N-methyl-1-adamantaneethylamine maleate is a chemical compound with the molecular formula C14H22BrNO2 It is a derivative of adamantane, a compound known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-1-adamantaneethylamine maleate typically involves the bromination of N-methyl-1-adamantaneethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The maleate salt is then formed by reacting the brominated product with maleic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-1-adamantaneethylamine maleate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Addition Reactions: The maleate part of the molecule can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted adamantane derivatives.

    Oxidation Reactions: Products include oxides and hydroxylated derivatives.

    Reduction Reactions: Products include reduced amines and other derivatives.

Scientific Research Applications

2-Bromo-N-methyl-1-adamantaneethylamine maleate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-1-adamantaneethylamine maleate involves its interaction with specific molecular targets. The bromine atom and the adamantane structure play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler derivative of adamantane with similar structural features.

    2-Bromo-1-adamantane: Lacks the N-methyl and ethylamine groups but shares the bromine and adamantane core.

    N-Methyl-1-adamantaneethylamine: Similar structure but without the bromine atom.

Uniqueness

2-Bromo-N-methyl-1-adamantaneethylamine maleate is unique due to the combination of the bromine atom, N-methyl group, and the adamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

59177-64-9

Molecular Formula

C17H26BrNO4

Molecular Weight

388.3 g/mol

IUPAC Name

2-bromo-N-ethyl-N-methyladamantan-1-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H22BrN.C4H4O4/c1-3-15(2)13-7-9-4-10(8-13)6-11(5-9)12(13)14;5-3(6)1-2-4(7)8/h9-12H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PDIGNNHNZDWKHR-BTJKTKAUSA-N

Isomeric SMILES

CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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